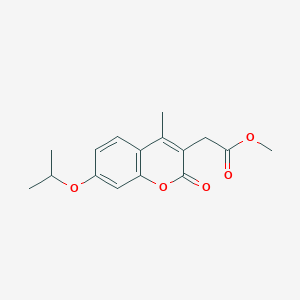![molecular formula C15H18N2O4 B5765015 3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5765015.png)
3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. This compound is commonly known as Dantrolene and is used in the treatment of muscle spasticity and malignant hyperthermia. Dantrolene has also been found to have various other applications in scientific research, including its use in the study of calcium signaling and the regulation of cellular processes.
Mecanismo De Acción
The mechanism of action of Dantrolene involves its interaction with the ryanodine receptor, which is responsible for the release of calcium from the sarcoplasmic reticulum. Dantrolene binds to the receptor and prevents the release of calcium, which results in the relaxation of muscle fibers. This property of Dantrolene has been exploited for its therapeutic potential in the treatment of muscle spasticity and malignant hyperthermia.
Biochemical and Physiological Effects:
Dantrolene has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of calcium from the sarcoplasmic reticulum, which results in the relaxation of muscle fibers. Dantrolene has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, Dantrolene has been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dantrolene has various advantages and limitations for lab experiments. One of the significant advantages of Dantrolene is its ability to inhibit the release of calcium from the sarcoplasmic reticulum, which makes it a valuable tool for studying the role of calcium in various cellular processes. However, Dantrolene has limitations in terms of its solubility, which can make it challenging to use in certain experiments. Additionally, Dantrolene can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Dantrolene. One of the significant areas of research is the development of more efficient synthesis methods for Dantrolene. Additionally, there is a need for further research into the potential therapeutic applications of Dantrolene, particularly in the treatment of neurodegenerative diseases. Further research is also needed to understand the mechanisms underlying the anti-inflammatory and neuroprotective properties of Dantrolene. Finally, there is a need for more studies to investigate the potential of Dantrolene in the regulation of cellular processes and the treatment of various diseases.
Métodos De Síntesis
The synthesis of Dantrolene involves the reaction between 3-nitrobenzaldehyde and ethyl acetoacetate, followed by the reduction of the resulting nitrostyrene with sodium borohydride. The final step involves the cyclization of the intermediate product with dimethylformamide dimethyl acetal to produce Dantrolene. The synthesis of Dantrolene is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Dantrolene has been extensively studied for its potential in various fields of scientific research. One of the most significant applications of Dantrolene is in the study of calcium signaling. Dantrolene has been found to inhibit the release of calcium from the sarcoplasmic reticulum, which is essential for muscle contraction. This property of Dantrolene has been used to study the role of calcium in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10(18)11-5-4-6-12(9-11)21-8-7-17-13(19)15(2,3)16-14(17)20/h4-6,9H,7-8H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBYHUNBNVMVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCN2C(=O)C(NC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5764935.png)





![2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)


![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5765001.png)
![2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5765011.png)


![5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5765026.png)